3-Aminopicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

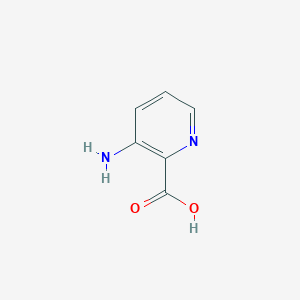

IUPAC Name |

3-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOMHTFCWOJWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163301 | |

| Record name | 3-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-86-8 | |

| Record name | 3-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRX7SG6NCS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of 3-Aminopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopicolinic acid, a seemingly unassuming heterocyclic compound, has carved a significant niche in the landscape of modern chemistry. Its journey from a laboratory curiosity in the late 19th century to a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is a compelling narrative of scientific inquiry and innovation. This technical guide delves into the historical archives to unearth the discovery of this compound, chronicle the evolution of its synthesis, and explore the scientific rationale behind its expanding applications. Through a detailed examination of seminal publications and patents, this document provides a comprehensive understanding of this versatile molecule, offering valuable insights for researchers and developers in the chemical and life sciences.

The Dawn of Discovery: Unraveling the Early History

The story of this compound is intrinsically linked to the early explorations of pyridine chemistry. While a definitive "discovery" paper solely dedicated to this compound is not readily apparent in modern databases, its existence and synthesis were established in the late 19th and early 20th centuries through the work of pioneering chemists.

One of the earliest implicit references to a precursor of this compound can be traced back to the work of A. Philips in 1895 . His investigations into pyridine derivatives, published in Annalen der Chemie, laid some of the foundational groundwork for the synthesis of substituted pyridines.[1]

Subsequent research by prominent chemists of the era further solidified the understanding of aminopyridine carboxylic acids. The works of Curtius and Mohr (1898) and Gabriel and Colman (1902) , published in the prestigious Berichte der deutschen chemischen Gesellschaft, detailed various reactions and syntheses involving pyridine and its derivatives, contributing to the growing body of knowledge that would have encompassed the synthesis of compounds like this compound.

A more direct line to the synthesis and utility of this compound emerges from early studies on the preparation of 3-aminopyridine. Historical organic synthesis procedures reveal that a common method for producing 3-aminopyridine was the decarboxylation of this compound by heating . This indicates that this compound was not only known but was also accessible enough to be used as a starting material for other compounds. Seminal work by Binz and Räth in 1931 , published in Annalen der Chemie, provides a more concrete example of the synthesis and application of aminopyridine derivatives, further cementing the role of this compound in early organic chemistry.[1]

These early investigations, while not always focused directly on this compound, collectively represent its de facto discovery and the initial understanding of its chemical behavior. The primary motivation for its synthesis in these early years appears to be its utility as a precursor to 3-aminopyridine, a valuable building block in its own right.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The synthetic routes to this compound have evolved significantly from the classical, often harsh, methods of the early 20th century to more refined and efficient modern techniques.

Early Synthetic Approaches

The initial syntheses of this compound were likely multi-step processes, often starting from more readily available pyridine derivatives. A common strategy involved the nitration of a picolinic acid derivative, followed by the reduction of the nitro group to an amine.

Hypothetical Early Synthesis Pathway:

Caption: A plausible early synthetic route to this compound.

The rationale behind this approach lies in the established principles of aromatic chemistry. The pyridine ring, while less reactive than benzene, can undergo electrophilic nitration, with the position of substitution influenced by the directing effects of the existing carboxyl group. Subsequent reduction of the nitro group is a standard transformation to introduce an amino group.

A Key Historical Protocol: Decarboxylation to 3-Aminopyridine

As previously mentioned, a significant historical application of this compound was its conversion to 3-aminopyridine. This decarboxylation reaction highlights a key chemical property of this molecule.

Experimental Protocol (Based on historical accounts):

-

Apparatus: A simple distillation apparatus suitable for high-temperature reactions.

-

Procedure:

-

Place a known quantity of this compound into the distillation flask.

-

Heat the flask to approximately 250°C.

-

The this compound will melt and subsequently decarboxylate, releasing carbon dioxide.

-

The resulting 3-aminopyridine will distill over and can be collected in a receiving flask.

-

The collected 3-aminopyridine can be further purified by recrystallization or distillation.

-

Causality of the Experimental Choice: The thermal decarboxylation of pyridine-2-carboxylic acids is a well-known reaction. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge that develops on the ring during the transition state of the decarboxylation process, thus facilitating the reaction. The amino group at the 3-position can also influence the electronic properties of the ring, though its effect is less pronounced than the ring nitrogen.

Caption: Thermal decarboxylation of this compound.

Modern Synthetic Methods

Contemporary syntheses of this compound prioritize efficiency, safety, and yield. A widely used and reliable method starts from 3-nitropyridine-2-carboxylic acid.

Experimental Protocol (Modern Approach):

-

Starting Material: 3-Nitropyridine-2-carboxylic acid.

-

Reaction: Catalytic hydrogenation.

-

Procedure:

-

Dissolve 3-nitropyridine-2-carboxylic acid in a suitable solvent, such as ethanol or water.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

-

Self-Validating System: The progress of the hydrogenation can be easily monitored, ensuring the complete conversion of the starting material. The final product can be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Caption: Modern synthesis of this compound.

Expanding Horizons: The Applications of this compound

Initially valued as a precursor to 3-aminopyridine, the applications of this compound have expanded dramatically over the decades, driven by the unique chemical properties conferred by its trifunctional nature (pyridine ring, amino group, and carboxylic acid group).

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of a wide range of pharmaceutically active compounds. Its structure allows for diverse modifications, enabling the creation of molecules with specific biological targets.

-

Anti-cancer Agents: It is used in the preparation of piperidinyl-methyl-purinamines, which act as NSD2 inhibitors and have shown potential as anti-cancer agents.

-

Neurological Disorders: The pyridine moiety and the amino and carboxylic acid groups can interact with biological receptors, making it a valuable scaffold for drugs targeting the central nervous system.

Agrochemicals

The picolinic acid scaffold is present in several herbicides. This compound serves as a versatile intermediate for the synthesis of novel and effective crop protection agents.

-

Herbicides: The carboxylic acid group can be esterified or converted to an amide, while the amino group can be further functionalized to create a library of potential herbicidal compounds.

-

Fungicides: The pyridine ring is a common feature in many fungicides, and this compound provides a convenient entry point for the synthesis of new antifungal agents.

Materials Science

The ability of this compound to chelate metal ions has led to its use in materials science.

-

Ligand for Metal Complexes: The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming stable complexes with applications in catalysis and as advanced materials.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| CAS Number | 1462-86-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 218-220 °C (decomposes) |

| Solubility | Soluble in water |

Conclusion

From its obscure origins in the annals of late 19th-century organic chemistry to its current status as a versatile and valuable building block, the journey of this compound is a testament to the enduring power of fundamental chemical research. Its history is not one of a single, dramatic discovery but rather a gradual unfolding of its potential, driven by the needs and innovations of successive generations of chemists. For today's researchers, a deep understanding of the historical context, synthetic evolution, and diverse applications of this remarkable molecule provides a solid foundation for future discoveries and the development of novel solutions to challenges in medicine, agriculture, and materials science.

References

3-Aminopicolinic acid CAS number 1462-86-8 properties

An In-Depth Technical Guide to 3-Aminopicolinic Acid (CAS 1462-86-8): Properties, Synthesis, and Applications

Introduction

This compound (3-APA), registered under CAS number 1462-86-8, is a versatile heterocyclic compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid group.[1] This unique bifunctional architecture makes it a valuable building block and functional molecule in diverse scientific disciplines. While recognized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its role as a high-performance matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of large biopolymers has garnered significant attention from researchers.[2][3]

This guide provides a comprehensive technical overview of this compound, synthesizing data from peer-reviewed literature and chemical data repositories. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, and key applications, with a particular focus on its utility in mass spectrometry and as a synthetic precursor.

Physicochemical and Computational Properties

This compound is typically a white to off-white or beige crystalline solid.[1][2] Its polar functional groups—the carboxylic acid and the amino group—confer solubility in water and other polar solvents like methanol and ethanol.[1][4] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1462-86-8 | [1][2][5] |

| Molecular Formula | C₆H₆N₂O₂ | [1][6][7] |

| Molecular Weight | 138.12 g/mol | [2][5][7] |

| Appearance | White to off-white powder or beige solid | [2] |

| Melting Point | 195 - 201 °C; 218-220 °C | [2][4] |

| Boiling Point (Predicted) | 386.6 ± 27.0 °C | [4][8] |

| Density (Predicted) | 1.417 ± 0.06 g/cm³ | [4][8] |

| Solubility | Soluble in water, acetone, ethanol, and methanol. | [1][4] |

| pKa (Predicted) | 1.32 ± 0.50 | [4] |

| LogP (Predicted) | 0.362 | [5] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectral Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of 3-APA.

-

Mass Spectrometry : The nominal mass is 138 g/mol . In GC-MS analysis, the top three peaks are typically observed at m/z values of 94 (base peak), 67, and 138 (molecular ion).[7]

-

¹³C NMR : Data from BASF (1982) is available in the SpectraBase repository.[7] The carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[9]

-

¹H NMR : The protons attached to the amine nitrogen typically appear in the 0.5-5.0 ppm range, with the exact position being dependent on solvent and concentration due to hydrogen bonding effects.[9] A key diagnostic technique involves adding a few drops of D₂O, which causes the -NH₂ signal to vanish due to proton-deuterium exchange.[9]

-

Infrared (IR) Spectroscopy : Primary aromatic amines like 3-APA show two characteristic N-H stretching absorptions between 3300 and 3500 cm⁻¹.[9] Strong scissoring absorptions for the NH₂ group are expected between 1550 and 1650 cm⁻¹, with C-N stretching absorptions appearing between 1200 and 1350 cm⁻¹.[9]

Chemical Synthesis

A prevalent method for synthesizing this compound involves the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid.[4] This process efficiently reduces the nitro group to an amine while preserving the carboxylic acid functionality.

Protocol: Synthesis via Catalytic Hydrogenation[4]

This protocol describes the reduction of 3-nitropyridine-2-carboxylic acid to yield this compound. The causality for using a palladium on carbon (Pd/C) catalyst lies in its high efficiency and selectivity for nitro group reduction under mild conditions (room temperature, hydrogen atmosphere), minimizing side reactions. Sodium bicarbonate is used to dissolve the starting material and facilitate the reaction in an aqueous medium.

-

Dissolution : Dissolve 3-nitropyridine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (1.0 eq) in distilled water.

-

Inert Atmosphere : Purge the reaction vessel with nitrogen gas to remove oxygen, which can poison the palladium catalyst.

-

Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation : Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction vigorously at room temperature for approximately 48-50 hours.

-

Reaction Quench & pH Adjustment : Upon reaction completion (monitored by TLC or LC-MS), carefully filter out the Pd/C catalyst. Adjust the pH of the filtrate to a weakly acidic state using 1N HCl. This step protonates the product, aiding in its subsequent isolation.

-

Isolation : Remove the solvent via distillation under reduced pressure. Add a small volume of ethanol and ethyl acetate to the residue to induce precipitation.

-

Purification : Collect the resulting precipitate by filtration and concentrate the filtrate to recover the target compound, this compound, typically as a light yellow solid.[4]

Core Applications in Research and Development

The utility of 3-APA spans from fundamental analytical chemistry to applied pharmaceutical and agricultural science.[2]

High-Performance MALDI Matrix

3-APA has proven to be a highly effective matrix for the analysis of large, non-volatile biomolecules by MALDI time-of-flight (TOF) mass spectrometry.[3] The primary function of a MALDI matrix is to co-crystallize with the analyte and absorb the energy from the laser, facilitating a soft ionization of the analyte molecules without significant fragmentation.[10]

Mechanism of Action: 3-APA contains a chromophore (the pyridine ring) that strongly absorbs ultraviolet light at the wavelengths used by common MALDI lasers (e.g., 337 nm nitrogen laser).[3][10] Upon laser irradiation, the matrix rapidly desorbs and ionizes, transferring protons to the analyte molecules (e.g., DNA, proteins), allowing them to be detected by the mass spectrometer.

Advantages over other matrices:

-

DNA Analysis: It has been successfully used to detect single-stranded DNA up to 150-mer and double-stranded DNA of 246 base pairs (detected as single strands).[3] Studies have shown its performance to be superior to the commonly used 3-hydroxypicolinic acid (3-HPA) for oligonucleotides.[11][12]

-

Protein Analysis: It is also a useful matrix for the analysis of proteins.[3]

Protocol: Using 3-APA as a MALDI Matrix [3][13] This protocol provides a general guideline. The optimal analyte-to-matrix ratio and solvent system should be empirically determined for each class of analyte. The causality for using a volatile solvent system like acetonitrile/water is to promote rapid and uniform co-crystallization of the matrix and analyte on the target plate.

-

Matrix Solution Preparation : Prepare a saturated solution of this compound in a suitable solvent, typically a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[13] The solution should be prepared fresh for best results.

-

Analyte Preparation : Dissolve the purified analyte (e.g., protein, oligonucleotide) in a suitable solvent to a final concentration of approximately 1-10 pmol/µL.

-

Sample Spotting (Dried-Droplet Method) : a. Mix the analyte solution and the matrix solution, typically at a 1:1 volume ratio, in a microcentrifuge tube. b. Deposit 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate. c. Allow the droplet to air dry completely at room temperature. This process results in the co-crystallization of the analyte within the matrix.

-

Data Acquisition : Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum according to the instrument's standard operating procedure.

Pharmaceutical and Agrochemical Intermediate

3-APA is a valuable building block for the synthesis of more complex molecules due to its reactive amino and carboxylic acid groups.[2]

-

Pharmaceutical Development : It serves as a key intermediate in synthesizing various pharmaceuticals.[1][2] Its derivatives have shown potential in modulating neurotransmitter release, making it a compound of interest for treatments targeting neurological disorders.[1][2] It is also used in the preparation of piperidinyl-methyl-purinamines, which act as NSD2 inhibitors and potential anti-cancer agents.[4][14]

-

Agrochemical Synthesis : In agriculture, 3-APA is an intermediate in the production of herbicides and fungicides, contributing to the development of effective crop protection agents.[2]

Other Research Applications

-

Catalysis and Material Science : The structure of 3-APA allows it to act as a ligand for creating metal complexes.[2] These complexes are essential in various catalytic processes and can be incorporated into polymers to enhance properties like thermal stability and mechanical strength.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is aggregated from safety data sheets.

| Hazard Information | Precautionary Statements |

| GHS Pictogram : GHS07 (Exclamation Mark)[4] | Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][8][15] |

| Signal Word : Warning[4] | Response (Eyes) : P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][8][15] |

| Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8] | Response (Inhalation) : P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[4][15] |

| Hazard Class : Irritant[4] | Storage : P405 (Store locked up). Keep in a dark, inert atmosphere, preferably in a freezer under -20°C.[4][15] |

Storage : Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4]

Conclusion

This compound (CAS 1462-86-8) is a compound of significant scientific and commercial interest. Its utility as a high-performance MALDI matrix, particularly for the challenging analysis of nucleic acids, provides analytical chemists with a powerful tool. Furthermore, its role as a versatile synthetic intermediate ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is crucial for any researcher intending to leverage its unique capabilities.

References

- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-2-pyridinecarboxylic acid | 1462-86-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Amino-2-pyridinecarboxylic acid | CAS#:1462-86-8 | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 14. chembk.com [chembk.com]

- 15. 3-Amino-2-pyridinecarboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Aminopicolinic Acid: Molecular Weight, Formula, and Structural Verification

This guide provides a comprehensive technical overview of 3-Aminopicolinic acid, a critical reagent and intermediate in various scientific domains. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to explore the causality behind its molecular characteristics and the experimental methodologies used for their validation. We will delve into its structural formula, the nuances of its molecular weight, and a field-proven protocol for its empirical verification, ensuring a robust understanding grounded in scientific integrity.

Section 1: Core Molecular Identifiers of this compound

This compound, known systematically as 3-aminopyridine-2-carboxylic acid, is an organic compound featuring a pyridine core functionalized with both an amino (-NH₂) and a carboxylic acid (-COOH) group.[1] This unique structure underpins its chemical properties and utility. The fundamental molecular attributes are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [1][2][3][4][5] |

| Average Molecular Weight | 138.12 g/mol | [2][3][5][6] |

| Monoisotopic Mass | 138.042927438 Da | [2] |

| IUPAC Name | 3-aminopyridine-2-carboxylic acid | [2] |

| CAS Number | 1462-86-8 | [1][2][3][4][5] |

| SMILES | C1=CC(=C(N=C1)C(=O)O)N | [1][2] |

| InChI Key | BOOMHTFCWOJWFO-UHFFFAOYSA-N | [1][2] |

The molecular formula, C₆H₆N₂O₂, indicates that each molecule is composed of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. This composition is the foundation for its calculated molecular weight and is empirically confirmed through methods like elemental analysis and mass spectrometry.

Section 2: Structural Elucidation and Formula Representation

The arrangement of atoms in this compound is key to its identity. The structure consists of a pyridine ring, a six-membered heterocycle containing one nitrogen atom. A carboxylic acid group is attached at the C2 position (adjacent to the ring nitrogen), and an amino group is at the C3 position.

Caption: 2D structure of this compound (C₆H₆N₂O₂).

This structure directly corresponds to the molecular formula. The empirical formula, which represents the simplest whole-number ratio of atoms, is identical to the molecular formula (C₆H₆N₂O₂) in this case, as the subscripts cannot be simplified further.

Section 3: Molecular Weight Determination and Significance

Understanding the mass of a molecule is fundamental. It is crucial to distinguish between two key terms:

-

Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule's isotopes based on their natural abundance.[2][6] For this compound, this value is approximately 138.12 g/mol .[3][5][6] This value is used for stoichiometric calculations in chemical reactions, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[2] For this compound, this is 138.042927 Da .[2] This precise value is what is experimentally determined by high-resolution mass spectrometry.

Field-Proven Protocol: Molecular Weight Verification by Mass Spectrometry

As a Senior Application Scientist, the theoretical value must be confirmed by empirical data. Mass spectrometry is the definitive technique for this purpose. Interestingly, this compound itself is frequently used as a matrix for a specific type of mass spectrometry called Matrix-Assisted Laser Desorption/Ionization (MALDI), often for analyzing large biomolecules like DNA.[7][8] However, for verifying its own molecular weight, a simpler technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is ideal.

Objective: To experimentally verify the monoisotopic mass of a high-purity sample of this compound.

Methodology:

-

Sample Preparation (Analyte Solution):

-

Action: Dissolve ~1 mg of high-purity this compound (CAS 1462-86-8) in 1 mL of a 50:50 mixture of methanol and deionized water. Add 0.1% formic acid to the solvent.

-

Causality: The methanol/water mixture is a common solvent for ESI, ensuring the analyte is fully dissolved. The formic acid is critical; it provides a source of protons (H⁺) to facilitate the ionization of the analyte in positive ion mode, promoting the formation of the protonated molecule [M+H]⁺.

-

-

Instrumentation Setup (LC-MS/MS System):

-

Action: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy. Set the ESI source to positive ion mode. Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Causality: Calibration is a non-negotiable step for ensuring the trustworthiness of the mass measurement. Positive ion mode is chosen because the amino group and the pyridine nitrogen are basic sites that are readily protonated. Direct infusion avoids chromatographic separation, providing a simple and rapid analysis of the pure compound.

-

-

Data Acquisition:

-

Action: Acquire mass spectra over a range of m/z 50-500. Focus on acquiring high-resolution data to allow for precise mass determination.

-

Causality: The m/z range is chosen to comfortably include the expected mass of the protonated molecule (around 139 Da). High resolution is essential to differentiate the analyte's exact mass from potential contaminants and to confirm the elemental composition.

-

-

Data Analysis and Interpretation:

-

Action: Identify the most abundant ion peak in the spectrum. For this compound, this should be the protonated molecule, [M+H]⁺.

-

Expected Result: The theoretical monoisotopic mass of C₆H₆N₂O₂ is 138.042927 Da. The mass of a proton (H⁺) is ~1.007276 Da. Therefore, the expected m/z of the [M+H]⁺ ion is 139.050203.

-

Validation: The experimentally observed m/z value should match this theoretical value within a narrow mass tolerance (typically < 5 ppm). The instrument software can then be used to predict the molecular formula from this exact mass, which should confirm C₆H₆N₂O₂ as the only logical possibility.

-

This self-validating workflow directly links the experimental observation (a peak at m/z ≈ 139.05) to the core molecular identity of the compound.

Caption: Workflow for the verification of this compound molecular weight.

Section 4: Applications and Relevance of Core Properties

The precise molecular formula and weight of this compound are not merely academic details; they are critical for its practical applications.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.[1][9][10] Accurate knowledge of its molar mass is essential for reaction stoichiometry, ensuring high yield and purity of the final product.

-

MALDI Mass Spectrometry: Its role as a MALDI matrix for analyzing biopolymers is a direct consequence of its chemical structure, which allows it to absorb UV laser energy and facilitate the gentle ionization of large analyte molecules.[7][8]

References

- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. 3-Amino-2-pyridinecarboxylic acid CAS#: 1462-86-8 [amp.chemicalbook.com]

A Technical Guide to the Spectroscopic Profile of 3-Aminopicolinic Acid

Abstract

This document provides a comprehensive technical guide on the spectroscopic characterization of 3-Aminopicolinic acid (3-APA), a pivotal heterocyclic building block in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, the objective is not merely to present data, but to create a self-validating framework for researchers, scientists, and drug development professionals. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this guide explains the causality behind the spectral features, offering field-proven insights into structure elucidation and quality control. Each section includes detailed methodologies, data interpretation, and visual aids to ensure both technical accuracy and practical applicability.

Introduction: The Analytical Imperative for this compound

This compound (IUPAC: 3-aminopyridine-2-carboxylic acid) is an organic compound featuring a pyridine ring substituted with both an amino and a carboxylic acid group.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] Its biological activity is noted in contexts such as the modulation of neurotransmitter release, highlighting its significance in medicinal chemistry.[1]

Given its role as a critical starting material, rigorous confirmation of its identity, structure, and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical validation. This guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra of 3-APA. The approach is to treat these techniques not in isolation, but as a holistic, self-validating system where data from each method corroborates the others, providing an unambiguous structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the molecular structure of this compound is presented below with a standardized atom numbering scheme. This scheme will be used for all NMR peak assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-APA, both ¹H and ¹³C NMR provide definitive information about the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In a substituted pyridine ring like that in 3-APA, the electronic effects of the substituents (electron-donating -NH₂ and electron-withdrawing -COOH) dictate the chemical shifts of the ring protons. The amino group at C3 will shield adjacent protons, while the carboxylic acid at C2 will have a deshielding effect. The protons on the amine and carboxylic acid groups are exchangeable and may appear as broad signals or not at all, depending on the solvent and its water content.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | ~8.0 - 8.2 | dd | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |

| H4 | ~7.2 - 7.4 | dd | J(H4-H5) ≈ 7-8, J(H4-H6) ≈ 1-2 |

| H5 | ~7.0 - 7.2 | t or dd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5 |

| NH₂ | 5.0 - 7.0 (broad) | s (br) | N/A |

| COOH | > 10.0 (very broad) | s (br) | N/A |

Note: These are typical values and can vary based on solvent and concentration. Data is estimated based on known substituent effects on pyridine rings as specific literature values for 3-APA are not consistently available.

Interpretation:

-

H6 Proton: Located ortho to the ring nitrogen, H6 is expected to be the most downfield of the aromatic protons. It appears as a doublet of doublets (dd) due to coupling with both H5 (ortho coupling) and H4 (meta coupling).

-

H4 Proton: Situated ortho to the electron-donating amino group, H4 is shifted upfield relative to H6. It also appears as a doublet of doublets, coupling to H5 (ortho) and H6 (meta).

-

H5 Proton: This proton is coupled to both H4 and H6 and typically appears as a triplet or a doublet of doublets.

-

Exchangeable Protons: The NH₂ and COOH protons often appear as broad singlets that can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and slow the exchange rate of -NH and -OH protons, making them more easily observable.

-

Instrumentation: Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration if needed.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule (five in the aromatic ring and one in the carboxyl group). The chemical shifts are highly indicative of the carbon's chemical environment. The carbonyl carbon is the most downfield, while the carbons attached to nitrogen and the amino group will also have characteristic shifts.

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C7 (C=O) | ~168 - 172 |

| C3 | ~150 - 155 |

| C2 | ~145 - 150 |

| C6 | ~138 - 142 |

| C4 | ~120 - 125 |

| C5 | ~115 - 120 |

Note: Data is estimated based on publicly available spectra and substituent effects, as precise, fully assigned literature data is limited.[2]

Interpretation:

-

C7 (Carbonyl): The carboxylic acid carbon is characteristically found at the most downfield position.

-

C2 and C3: These carbons, being directly attached to the electronegative nitrogen atom (C2) and the amino group (C3), are significantly deshielded and appear downfield in the aromatic region.

-

C6, C4, C5: These represent the remaining CH carbons of the pyridine ring, with their shifts influenced by their position relative to the nitrogen and the other substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.

-

Instrumentation: Record on a 300 MHz (75 MHz for ¹³C) or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: Several hundred to a few thousand scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transform, phase, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups. For 3-APA, the spectrum is a composite of vibrations from the carboxylic acid, the primary amine, and the aromatic pyridine ring. The presence and characteristics of these bands serve as a robust validation of the molecular structure.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| 3200 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Broad |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| ~1600, ~1450 | C=C and C=N Ring Stretches | Pyridine Ring | Medium-Strong |

Note: Values are typical ranges for these functional groups.[3][4] A reference spectrum for the related 4-aminopicolinic acid shows broad N-H/O-H bands from 3340-3081 cm⁻¹ and a strong carbonyl peak at 1634 cm⁻¹.[5]

Interpretation:

-

O-H and N-H Stretching Region (3500-2500 cm⁻¹): This region is often complex. The very broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this will be the two sharper N-H stretching bands of the primary amine.

-

Carbonyl Stretching (1700-1680 cm⁻¹): A strong, sharp peak in this region is the unmistakable signature of the C=O group in the carboxylic acid.

-

Fingerprint Region (<1650 cm⁻¹): This region contains the N-H bending vibrations and the characteristic C=C and C=N stretching vibrations of the aromatic pyridine ring, confirming the heterocyclic core.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Acquisition Parameters:

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

UV-Visible Spectroscopy: Analyzing Electronic Transitions

Expertise & Experience: The UV-Vis spectrum of 3-APA is dominated by π → π* electronic transitions within the substituted pyridine ring. Pyridine itself shows absorption maxima around 250-260 nm.[6] The presence of both an auxochromic amino group (-NH₂) and a carboxylic acid group will influence the position and intensity of these absorption bands, typically causing a bathochromic (red) shift to longer wavelengths.

Data Summary:

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Methanol | ~240 - 250 | ~310 - 320 |

| Water | pH-dependent | pH-dependent |

Note: These are predicted values based on substituted pyridine systems. The exact λmax is sensitive to the solvent and the pH, which alters the protonation state of the amino, carboxyl, and pyridine nitrogen groups.

Interpretation: The spectrum is expected to show at least two primary absorption bands corresponding to π → π* transitions. The exact positions are highly dependent on solvent polarity and pH. In acidic solution, protonation of the ring nitrogen and/or the amino group would lead to a hypsochromic (blue) shift. Conversely, in a basic solution, deprotonation of the carboxylic acid would likely cause a bathochromic shift. This pH-dependent behavior can be used to help confirm the presence of these ionizable functional groups.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or water).

-

Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline correction over the desired wavelength range.

-

Sample Analysis: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum.

-

Acquisition Parameters:

-

Wavelength Range: 200 - 400 nm.

-

Scan Speed: Medium.

-

Integrated Analysis: A Self-Validating Workflow

True analytical confidence is achieved when multiple spectroscopic techniques provide a cohesive and non-contradictory picture of the molecule. The workflow below illustrates how NMR, IR, and UV-Vis data are integrated to provide an unambiguous structural verification of this compound.

Caption: Integrated workflow for the structural validation of 3-APA.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis spectroscopy provides a complete and validated profile of its molecular structure. ¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the substitution pattern of the pyridine ring. IR spectroscopy confirms the presence of the critical amine and carboxylic acid functional groups through their characteristic vibrational modes. Finally, UV-Vis spectroscopy verifies the electronic nature of the conjugated aromatic system. Together, these techniques form a robust analytical package essential for any researcher, scientist, or quality control professional working with this important chemical intermediate, ensuring its identity and suitability for downstream applications in drug discovery and development.

References

An In-depth Technical Guide to 3-Aminopicolinic Acid: Structure, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopicolinic acid, with the IUPAC name 3-aminopyridine-2-carboxylic acid , is a substituted pyridine derivative that has garnered significant attention in various scientific fields.[1] Its unique bifunctional nature, possessing both a carboxylic acid and an amino group on a pyridine ring, makes it a versatile building block in organic synthesis and a valuable tool in analytical chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and key applications, with a focus on its utility for professionals in research and drug development.

Part 1: Core Chemical and Physical Properties

This compound is a stable organic compound typically appearing as a white to off-white or green/brown crystalline solid.[1] Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position and an amino group at the 3-position.

Chemical Structure and Identifiers

-

IUPAC Name: 3-aminopyridine-2-carboxylic acid[1]

-

Synonyms: 3-Amino-2-pyridinecarboxylic acid, 3-APA[1]

-

CAS Number: 1462-86-8[1]

-

Molecular Formula: C₆H₆N₂O₂[2]

-

Molecular Weight: 138.12 g/mol [2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white/green-brown crystalline solid | [1] |

| Melting Point | 218-220 °C | |

| Solubility | Soluble in acetone, ethanol, and methanol. | |

| pKa | 1.32 ± 0.50 (Predicted) | |

| LogP | 0.362 | [3] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is crucial for its identification and quality control in research and manufacturing.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 138.[4] Common fragmentation patterns involve the loss of the carboxylic acid group (-COOH, 45 Da) or other characteristic cleavages of the pyridine ring.[5][6][7]

Part 2: Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the modification of a pre-existing pyridine ring. A common laboratory-scale synthesis involves the reduction of a nitro-substituted precursor.

Synthetic Pathway: Reduction of 3-Nitropicolinic Acid

A prevalent method for the synthesis of this compound involves the reduction of 3-nitropicolinic acid. This transformation can be efficiently carried out using catalytic hydrogenation.

Caption: Synthetic route to this compound from 3-Nitropicolinic acid.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of aminopicolinic acid derivatives and can be adapted for this compound.[4]

-

Dissolution: Dissolve 3-nitropicolinic acid in a suitable solvent system, such as a mixture of ethanol and water.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expertise & Experience Insight: The choice of a palladium catalyst is critical for efficient reduction of the nitro group without affecting the carboxylic acid or the pyridine ring. The solvent system is chosen to ensure the solubility of both the starting material and the product.

Part 3: Applications in Research and Development

The unique chemical structure of this compound makes it a valuable compound in several areas of scientific research and drug development.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

This compound has been successfully employed as a matrix for the analysis of biopolymers, particularly nucleic acids, by MALDI-TOF mass spectrometry.[8][9]

The effectiveness of this compound as a MALDI matrix stems from several key properties:

-

UV Absorption: It strongly absorbs energy at the wavelength of commonly used nitrogen lasers (337 nm), facilitating the desorption and ionization of the analyte.[8]

-

Analyte Co-crystallization: It forms a homogenous crystalline lattice with the analyte (e.g., DNA), which is essential for efficient energy transfer.

-

Proton Donor/Acceptor: The acidic and basic functional groups can facilitate the protonation or deprotonation of the analyte, leading to the formation of ions in the gas phase.

Studies have shown that this compound is a useful matrix for detecting single-stranded DNA up to 150-mers and double-stranded DNA of 246 base pairs.[9] It has been compared with other matrices like 3-hydroxypicolinic acid (3-HPA) and has shown comparable or, in some cases, superior performance for the analysis of oligonucleotides.[10][11]

-

Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and water. The addition of a small amount of ammonium citrate can help in reducing sodium adducts, which is particularly important for nucleic acid analysis.[12]

-

Analyte Preparation: The analyte (e.g., DNA) should be desalted prior to analysis to improve spectral quality.

-

Spotting: On a MALDI target plate, mix the analyte solution with the matrix solution at a ratio of approximately 1:1 to 1:10 (analyte:matrix).

-

Crystallization: Allow the mixture to air-dry, leading to the formation of co-crystals of the analyte and matrix.

-

Analysis: Introduce the target plate into the MALDI-TOF mass spectrometer for analysis.

Caption: A typical workflow for preparing samples for MALDI-TOF MS using this compound as the matrix.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with biological activity. Its bifunctional nature allows for a variety of chemical transformations.

-

Pharmaceuticals: It is used in the preparation of compounds targeting various diseases. For instance, derivatives of aminopicolinic acid are explored for their potential in treating neurological disorders.[10] The core structure is also found in compounds investigated as inhibitors of enzymes like protein kinase CK2, which is implicated in cancer.[13]

-

Agrochemicals: The aminopicolinic acid scaffold is a component of some herbicides and fungicides, contributing to the development of new crop protection agents.

While specific blockbuster drugs directly synthesized from this compound are not prominently documented in the public domain, its structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the spilled solid carefully and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant utility for researchers and scientists in both academic and industrial settings. Its well-defined chemical structure and versatile reactivity make it an important building block in the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical sectors. Furthermore, its application as a matrix in MALDI mass spectrometry provides a powerful tool for the analysis of nucleic acids and other biopolymers. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

- 1. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound as a matrix for laser desorption mass spectrometry of biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Amino-2-pyridinecarboxylic acid - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Aminopicolinic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-aminopicolinic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of this compound that govern its solubility, outlines detailed methodologies for its empirical determination, and discusses the theoretical underpinnings of its behavior in various organic solvents. While quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally similar compounds and established analytical principles to provide a robust framework for understanding and predicting its solubility characteristics.

Introduction to this compound: A Molecule of Significance

This compound, also known as 3-amino-2-pyridinecarboxylic acid, is a pyridine derivative featuring both an amino and a carboxylic acid functional group.[1] This unique arrangement of a basic and an acidic moiety on an aromatic ring imparts it with amphoteric properties and makes it a versatile building block in organic synthesis.[1] Its applications are notable in the development of novel pharmaceuticals, particularly in the synthesis of anti-cancer agents and compounds targeting neurological disorders.[2]

The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification strategies, and the formulation of final products. A thorough understanding of its solubility in different organic solvents is therefore paramount for process optimization and the development of robust and scalable synthetic routes.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a solvent. For this compound, the key physicochemical properties are summarized in the table below.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Melting Point | 218-220 °C | [2] |

| pKa (Predicted) | 1.32 ± 0.50 | ChemAxon |

| logP (Predicted) | 0.362 | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Qualitative Solubility | Soluble in acetone, ethanol, and methanol | [2] |

The presence of both a hydrogen bond donor (amino and carboxylic acid groups) and acceptor (pyridine nitrogen and carbonyl oxygen) sites, combined with its polar nature (TPSA of 76.21 Ų), suggests that this compound will exhibit preferential solubility in polar, protic solvents capable of hydrogen bonding.[4] The predicted pKa indicates it is a weak acid.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular interactions at play.

Caption: Intermolecular interactions driving solubility.

As depicted in the diagram, polar protic solvents are expected to be the most effective in dissolving this compound due to their ability to engage in hydrogen bonding with both the amino and carboxylic acid groups, as well as the pyridine nitrogen. Polar aprotic solvents can act as hydrogen bond acceptors, leading to moderate solubility. Nonpolar solvents, lacking strong electrostatic interactions, are anticipated to be poor solvents for this compound.

Comparative Solubility Analysis: Insights from Picolinic Acid

Given the scarcity of quantitative solubility data for this compound, examining the solubility of its structural analog, picolinic acid (2-pyridinecarboxylic acid), provides valuable insights. A recent study meticulously determined the solubility of picolinic acid in several organic solvents at various temperatures.[5]

| Solvent | Temperature (K) | Picolinic Acid Solubility (g/kg of solvent) |

| Ethanol | 293.15 | 57.1 |

| Ethanol | 313.15 | 108.5 |

| Acetonitrile | 293.15 | 17.0 |

| Acetonitrile | 313.15 | 33.8 |

| Water | 293.15 | 862.5 |

Data extracted from Crystals 2023, 13(3), 392.[5]

The data for picolinic acid corroborates the theoretical predictions, demonstrating significantly higher solubility in the polar protic solvent (ethanol) compared to the polar aprotic solvent (acetonitrile). The amino group in this compound is expected to increase its polarity and hydrogen bonding capability, likely leading to a similar or even enhanced solubility profile in polar protic solvents compared to picolinic acid.

Experimental Determination of Solubility: A Step-by-Step Protocol

The Shake-Flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6] The following protocol provides a detailed workflow for determining the solubility of this compound in an organic solvent of interest.

Caption: Shake-Flask solubility determination workflow.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a good starting point. The mobile phase composition will depend on the solvent used for the solubility study and may require optimization.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the dissolution process reaches a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is essential for obtaining reproducible and accurate results. For most solids, solubility increases with temperature.[7]

-

Extended Equilibration Time: Allows sufficient time for the system to reach equilibrium, especially for compounds that dissolve slowly.

-

Filtration: Prevents undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

-

HPLC Quantification: Provides a sensitive and specific method for accurately determining the concentration of the dissolved solute.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data is limited, the analysis of its physicochemical properties and comparison with the structurally related picolinic acid offer valuable predictive insights. The detailed experimental protocol for the shake-flask method, coupled with an explanation of the rationale behind each step, equips researchers with a robust methodology for generating reliable solubility data. Such data is indispensable for the efficient and effective utilization of this compound in research and development.

References

- 1. CAS 1462-86-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminopicolinic acid synthesis starting materials

An In-depth Technical Guide to the Synthesis of 3-Aminopicolinic Acid

Abstract

This compound, also known as 3-aminopyridine-2-carboxylic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its pyridine framework, substituted with both an amino and a carboxylic acid group, provides a versatile scaffold for developing novel compounds, including those with potential therapeutic effects in neurological disorders.[1][2][3] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the strategic selection of starting materials and the underlying chemical principles. We will dissect key methodologies, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Strategic Considerations in the Synthesis of this compound

The synthesis of a disubstituted pyridine ring like this compound presents a classic challenge in heterocyclic chemistry: the regioselective introduction of functional groups. The electronic nature of the pyridine ring and the directing effects of existing substituents govern the feasibility of any synthetic approach. An ideal synthesis should be efficient, scalable, and utilize readily available, cost-effective starting materials. This guide focuses on the most logical and industrially relevant strategies, which primarily originate from precursors that already contain the core pyridine structure.

The two most strategically sound classes of starting materials are:

-

Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) derivatives: These precursors possess the complete carbon skeleton of the target molecule. The challenge lies in the selective conversion of one of the two carboxylic acid groups into an amine.

-

Substituted Picolines: Starting with a molecule like 2-amino-3-methylpyridine allows for the direct oxidation of the existing methyl group to the required carboxylic acid, a more direct functional group interconversion.

The following sections will provide a detailed examination of these pathways.

Pathway I: Synthesis from Quinolinic Acid via Molecular Rearrangement

Quinolinic acid is an excellent starting material as it contains the pyridine-2,3-dicarboxyl scaffold.[4] The core task is to selectively remove the C3-carboxyl group and replace it with an amino group. This is elegantly achieved through classic name reactions that proceed via an isocyanate intermediate, effectively converting a carboxylic acid derivative into a primary amine with one fewer carbon atom.[5][6]

The Hofmann Rearrangement Approach

The Hofmann rearrangement converts a primary amide into a primary amine with the loss of the carbonyl carbon.[5] This reaction is exceptionally well-suited for the conversion of quinolinic acid to this compound by using quinolinimide (the imide of quinolinic acid) as the substrate.

Causality of Experimental Choices: The synthesis begins with the conversion of quinolinic acid to its anhydride, which readily reacts with ammonia to form quinolinimide. The subsequent Hofmann rearrangement is typically performed using bromine in an aqueous solution of a strong base, like sodium hydroxide. This generates sodium hypobromite in situ, which is the active oxidizing agent that initiates the rearrangement cascade.[5][7] The reaction proceeds through an N-bromoamide intermediate, which, upon deprotonation, rearranges to form an isocyanate.[5] This is the key bond-forming step where the pyridine ring migrates to the nitrogen atom. The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the final this compound.[6]

Workflow: Hofmann Rearrangement from Quinolinic Acid

Caption: Synthetic workflow from Quinolinic Acid to this compound.

Experimental Protocol: Synthesis via Hofmann Rearrangement

Part A: Preparation of Quinolinimide

-

Place 20 g of quinolinic acid in a round-bottom flask. Add 30 mL of acetic anhydride.

-

Heat the mixture gently under reflux for 2 hours. The quinolinic acid will dissolve, and the anhydride will form.

-

Cool the mixture in an ice bath. The quinolinic anhydride will crystallize. Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the solid under vacuum.

-

Transfer the dried quinolinic anhydride to a flask and add 50 mL of concentrated aqueous ammonia.

-

Stir the mixture at room temperature for 1 hour. The anhydride will convert to the diamide and then cyclize to the imide upon heating.

-

Heat the mixture to 100°C for 1 hour to complete the formation of quinolinimide.

-

Cool the solution. The quinolinimide will precipitate. Collect the product by filtration, wash with cold water, and dry.

Part B: Hofmann Rearrangement of Quinolinimide

-

Prepare a solution of sodium hypobromite by slowly adding 6.0 mL (approx. 18 g) of bromine to a cold (0°C) solution of 20 g of sodium hydroxide in 100 mL of water. Stir continuously.

-

In a separate flask, dissolve 15 g of the prepared quinolinimide in a cold solution of 10 g of sodium hydroxide in 75 mL of water.

-

Slowly add the freshly prepared, cold sodium hypobromite solution to the quinolinimide solution, maintaining the temperature below 10°C.

-

Once the addition is complete, slowly warm the reaction mixture to 70-80°C and maintain this temperature for 1 hour.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The this compound will precipitate. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold ethanol.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure this compound.

The Curtius and Lossen Rearrangement Variants

The Curtius and Lossen rearrangements offer alternative pathways from quinolinic acid, also proceeding through an isocyanate intermediate.[8][9][10]

-

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide.[11][12] Starting from quinolinic acid, one would first prepare the mono-ester, mono-acid chloride. The acid chloride can then be converted to an acyl azide using sodium azide. Heating this acyl azide induces the rearrangement, extruding nitrogen gas to form the isocyanate, which is then hydrolyzed to the target amine.[9][12] This route offers mild conditions but requires the careful handling of potentially explosive azide intermediates.[13]

-

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[10][14][15] The synthesis would start by converting one of the carboxylic acid groups of a quinolinic acid mono-ester into a hydroxamic acid. The hydroxamic acid is then activated (e.g., by acylation) and treated with a base to initiate the rearrangement.[15]